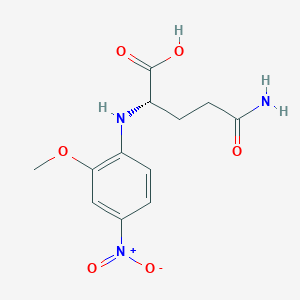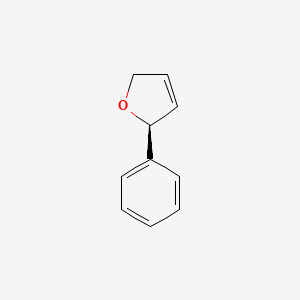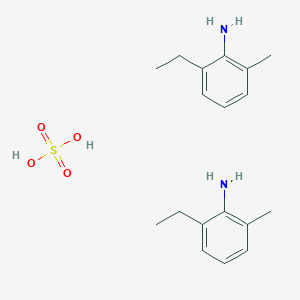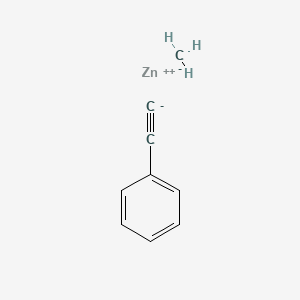![molecular formula C17H18N2O B14279003 2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol CAS No. 140913-96-8](/img/structure/B14279003.png)
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol is a compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields. This compound, in particular, has a structure that includes a dimethylamino group and a phenolic hydroxyl group, which contribute to its unique properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired chalcone derivative.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions are facilitated by reagents like nitric acid, sulfuric acid, and halogens, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties. These activities make it a potential candidate for drug development and therapeutic applications.
Medicine: The compound’s biological activities are explored for potential use in treating various diseases. Its antimicrobial properties, for instance, are studied for developing new antibiotics.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties. The compound’s ability to undergo various chemical reactions makes it useful in the manufacturing of colorants.
Wirkmechanismus
The mechanism of action of 2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol involves its interaction with molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the dimethylamino group can participate in electron-donating interactions, influencing the compound’s reactivity and biological activity.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol can be compared with other chalcone derivatives, such as:
2-[(E)-{3-(4-Hydroxyphenyl)prop-2-en-1-ylidene}amino]phenol: This compound has a hydroxyl group instead of a dimethylamino group, which affects its reactivity and biological activity.
2-[(E)-{3-(4-Methoxyphenyl)prop-2-en-1-ylidene}amino]phenol: The presence of a methoxy group influences the compound’s electron-donating properties and its interactions with biological molecules.
2-[(E)-{3-(4-Nitrophenyl)prop-2-en-1-ylidene}amino]phenol: The nitro group is an electron-withdrawing group, which significantly alters the compound’s chemical and biological properties.
The uniqueness of this compound lies in its combination of a dimethylamino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
140913-96-8 |
|---|---|
Molekularformel |
C17H18N2O |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
2-[3-[4-(dimethylamino)phenyl]prop-2-enylideneamino]phenol |
InChI |
InChI=1S/C17H18N2O/c1-19(2)15-11-9-14(10-12-15)6-5-13-18-16-7-3-4-8-17(16)20/h3-13,20H,1-2H3 |
InChI-Schlüssel |
ZPIJBQQGISANAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)

![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)

![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)




